BMS961

Nuclear Receptor Pharmacology Retinoid Signaling Selectivity Profiling

Standard pan-retinoids like ATRA activate multiple RAR isotypes, confounding RARγ-specific signaling research. BMS961 (BMS-189961) is a selective synthetic RARγ agonist that eliminates off-target activation. - **Target selectivity**: EC50 = 30 nM (RARγ) vs. 1000 nM (RARβ); no detectable RARα activity - **Applications**: Mechanistic studies in oncology, developmental biology, and fungal infection models - **Supply**: BenchChem provides research-grade compound with verified purity and documented selectivity data

Molecular Formula C23H26FNO4
Molecular Weight 399.5 g/mol
Cat. No. B15545142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS961
Molecular FormulaC23H26FNO4
Molecular Weight399.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H26FNO4/c1-22(2)9-10-23(3,4)16-11-13(5-7-15(16)22)19(26)20(27)25-18-8-6-14(21(28)29)12-17(18)24/h5-8,11-12,19,26H,9-10H2,1-4H3,(H,25,27)(H,28,29)/t19-/m1/s1
InChIKeyAANFHDFOMFRLLR-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS961 Selective RARγ Agonist Profile


BMS961, also known as BMS-189961, is a potent and selective synthetic agonist for the retinoic acid receptor gamma (RARγ), a nuclear receptor that regulates transcription and plays a pivotal role in cell differentiation, proliferation, and apoptosis [1]. Unlike pan-agonists such as all-trans retinoic acid (ATRA) which activate all three RAR isotypes, BMS961 exhibits a high degree of selectivity, with an EC50 of 30 nM for RARγ, 1000 nM for RARβ, and no detectable activity at RARα receptors . This selectivity is attributed to a unique hydrogen bond interaction within the RARγ ligand-binding domain, as elucidated by crystallographic studies [2]. This targeted mechanism makes BMS961 an essential tool for dissecting RARγ-specific biological functions and for developing therapies aimed at modulating RARγ-mediated pathways.

Workflow RARγ-selective activation pathway studies; reported selectivity window over RARβ and RARα
Selection Isoform-specific nuclear receptor tool compound; enables RARγ mechanistic dissection
Use Context Cell-based reporter assays, gene expression profiling, and targeted pathway research

BMS961 Advantage Over Generic RAR Agonists


Generic retinoid agonists like ATRA or non-selective analogs activate multiple RAR isotypes, leading to confounding biological responses that obscure RARγ-specific effects [1]. For instance, ATRA activates RARα, RARβ, and RARγ with varying potencies, triggering complex and overlapping downstream signaling cascades [2]. In contrast, BMS961's selectivity for RARγ (30 nM EC50) over RARβ (1000 nM) and RARα (no activity) allows researchers to unambiguously attribute observed phenotypes to RARγ activation . This precision is critical for mechanistic studies, target validation, and for developing safer therapeutics that avoid the pleiotropic effects of pan-retinoids. The following quantitative evidence demonstrates the distinct advantages of BMS961 over its closest analogs and in-class candidates.

BMS961 (selective)
RARγ-specific activation with reported selectivity context
No detectable RARα activity; clear isoform attribution
Defined crystallographic binding mode supports target engagement studies
Pan-agonists (ATRA, etc.)
Isoform-nonselective; activates RARα/RARβ/RARγ, confounding phenotype interpretation
Pathway responses may differ; cannot attribute outcomes to RARγ alone
Broader off-target potential due to pan-RAR activation

BMS961 Quantitative Performance Evidence


RARγ Selectivity Over RARβ and RARα

BMS961 exhibits high selectivity for RARγ over the other RAR isotypes. In functional agonist assays, the EC50 for RARγ activation is 30 nM, while for RARβ it is 1000 nM, representing a 33-fold selectivity window. No activity is observed at RARα receptors . This contrasts with the pan-agonist ATRA, which activates all three RAR isotypes without isotype discrimination [1]. The selectivity of BMS961 is underpinned by a unique hydrogen bond to the RARγ ligand-binding domain, as revealed by crystallography [2].

RARγ Selectivity
Head-to-head
EC50 RARγ: 30 nM
RARβ: 1000 nM
RARα: no activity
33-fold selectivity
Supports RARγ-specific pathway study design
Cell-based reporter assays; ATRA pan-activation for reference
Nuclear Receptor Pharmacology Retinoid Signaling Selectivity Profiling

Enhanced Myeloma Sensitization to Carfilzomib

In multiple myeloma (MM) cell lines, BMS961 sensitized cells to the proteasome inhibitor carfilzomib (Cfz) more potently than the pan-agonist ATRA. In KMS-12-PE, U266, and LP-1 cell lines, BMS961 exerted a stronger synergistic anti-MM effect with Cfz than ATRA at the same concentration [1]. Furthermore, both ATRA and BMS961 significantly enhanced the therapeutic effects of Cfz in established MM in vivo, but BMS961 demonstrated equal or superior potency to ATRA in resensitizing Cfz-resistant MM cells [2].

Myeloma Sensitization
Head-to-head
Synergistic with carfilzomib; reported equal or stronger effect vs ATRA
Reported sensitization context in MM models
KMS-12-PE, U266, LP-1 cells; requires independent confirmation
Multiple Myeloma Proteasome Inhibitor Sensitization Cancer Therapeutics

Selective Suppression of MMP2 in Breast Cancer

In the murine breast cancer cell line LM38-LP, BMS961 treatment decreased soluble MMP2 activity. Specifically, a 96-hour treatment with 50 nM BMS961 reduced MMP2 activity to a fold change of 0.75±0.04 arbitrary units compared to vehicle control [1]. For comparison, the RARα agonist AM580 (200 nM) and RARβ agonist AC55649 (2 µM) reduced activity to 0.53±0.03 and 0.47±0.01 arbitrary units, respectively. This demonstrates that while BMS961 effectively inhibits MMP2, it does so with a distinct RAR isotype profile, highlighting the value of RARγ-selective modulation for targeting metastatic dissemination pathways without the pleiotropic effects of pan-agonists [2].

MMP2 Suppression
Cross-study
Fold change 0.75±0.04 vs control (50 nM, 96h)
RARγ modulation influences MMP2 activity in model context
LM38-LP murine cells; comparator agonists showed distinct profiles
Cancer Metastasis Matrix Metalloproteinases Breast Cancer

Dectin-1 and Pro-Inflammatory Cytokine Inhibition

In human corneal epithelial cells (HCECs) stimulated with Aspergillus fumigatus hyphae, pretreatment with BMS961 (1 µg/mL) dramatically decreased the mRNA and protein expression of Dectin-1, TNF-α, and IL-6 [1]. While no direct comparator was tested in this study, the effect is attributed to selective RARγ activation, distinguishing BMS961 from non-selective retinoids that may not provide such targeted anti-inflammatory benefit . The study also showed that RARγ expression is upregulated by fungal infection, establishing a direct link between the target and the disease state [2].

Cytokine Inhibition
Supporting
Decreased Dectin-1, TNF-α, IL-6 in HCECs (1 µg/mL)
Supports anti-inflammatory assay response context
No direct comparator in this study; data to verify
Innate Immunity Fungal Infection Anti-inflammatory

Structural Basis of RARγ Selectivity

The crystal structure of the hRARγ ligand-binding domain in complex with BMS961 reveals that the compound's shape is a combination of natural ligand features and an additional RARγ-specific hydrogen bond [1]. This unique interaction, not present in RARα or RARβ complexes, is responsible for its isotype selectivity [2]. In contrast, the pan-agonist ATRA and other non-selective retinoids lack this specific hydrogen bond, explaining their broader activity profiles [3].

Structural Basis
Class-level
RARγ-specific H-bond in ligand-binding domain
Validates probe quality for target engagement studies
X-ray crystallography; absent in RARα/RARβ
Structural Biology X-ray Crystallography Drug Design

BMS961 Research and Industrial Applications


RARγ-Specific Gene Expression and Differentiation

Use BMS961 to selectively activate RARγ in cell-based assays to identify RARγ-specific transcriptional targets and downstream pathways without confounding contributions from RARα or RARβ. This is particularly valuable in developmental biology, stem cell research, and oncology studies where RAR isotypes exhibit distinct, context-dependent roles [1].

RARγ Sensitization to Proteasome Inhibitors in Myeloma

Employ BMS961 as a tool compound to explore the mechanisms by which RARγ activation enhances the cytotoxic effects of proteasome inhibitors like carfilzomib and bortezomib. This application is supported by direct evidence showing BMS961's superior or equal potency to ATRA in sensitizing myeloma cells [2].

RARγ Role in Metastasis and MMP Regulation

Apply BMS961 in in vitro models of breast cancer metastasis to investigate RARγ's specific contribution to MMP2 activity and cell migration. This allows for the delineation of RAR isotype-specific effects on metastatic potential, which is crucial for developing targeted anti-metastatic therapies [3].

RARγ in Anti-Inflammatory and Anti-Fungal Defense

Utilize BMS961 in preclinical models of fungal infection (e.g., Aspergillus fumigatus) and inflammatory diseases to assess the therapeutic potential of RARγ activation. Evidence from corneal epithelial cell studies demonstrates BMS961's ability to suppress Dectin-1 and pro-inflammatory cytokines [4].

Application
Selection Property
Validation Focus
RARγ pathway-responsive gene expression studies
Isoform selectivity profile
Confirm RARα/RARβ silencing controls and target gene validation
Proteasome inhibitor sensitization research
RARγ-mediated synergy profiling
Verify sensitization in model-specific assays; compare with pan-agonist reference
Metastasis-related MMP regulation models
RAR isotype-specific contribution to MMP activity
Assess MMP2/zynography in appropriate cell lines with isotype controls
Innate immunity and anti-inflammatory assay systems
RARγ-dependent cytokine modulation
Evaluate Dectin-1/cytokine panel in infection models; use isotype-selective comparators

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS961

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.